6-Bromo-8-methoxyisoquinoline
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Overview
Description
6-Bromo-8-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the isoquinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-8-methoxyisoquinoline involves the bromination of 8-methoxyisoquinoline. This can be achieved by heating the hydrochloride of 8-methoxyisoquinoline with bromine in nitrobenzene, resulting in high yields of the desired product .
Another synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as those used in laboratory settings. The bromination method and Suzuki-Miyaura coupling are both scalable and can be optimized for large-scale production. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxyisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene is used for the bromination of 8-methoxyisoquinoline.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products Formed
Substitution Products: Various substituted isoquinolines can be formed depending on the nucleophile used in substitution reactions.
Coupling Products: New carbon-carbon bonded products are formed through coupling reactions.
Scientific Research Applications
6-Bromo-8-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxyisoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
8-Methoxyisoquinoline: Lacks the bromine atom at the 6th position.
6-Bromoisoquinoline: Lacks the methoxy group at the 8th position.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group at the 8th position
Uniqueness
6-Bromo-8-methoxyisoquinoline is unique due to the presence of both a bromine atom and a methoxy group on the isoquinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-bromo-8-methoxyisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDSNWILBJFPSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NC=CC2=CC(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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